3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one
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Overview
Description
3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C7H12ClNO3 It is an oxazolidinone derivative, characterized by the presence of a chloroethoxyethyl group attached to the oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one typically involves the reaction of 2-chloroethanol with ethylene oxide to form 2-(2-chloroethoxy)ethanol. This intermediate is then reacted with oxazolidin-2-one under basic conditions to yield the final product . The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroethoxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazolidinone ring to other cyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, azides, thiocyanates, and reduced cyclic compounds .
Scientific Research Applications
3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The chloroethoxy group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxazolidinone ring can interact with biological membranes, affecting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroethoxy)ethanol: A related compound with similar chemical properties but different biological activity.
Bis(2-chloroethyl) ether: Another chloroether compound used in organic synthesis and industrial applications.
1-Chloro-2-ethoxyethane: A simpler chloroether with distinct chemical reactivity and applications.
Uniqueness
3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one is unique due to the presence of both the oxazolidinone ring and the chloroethoxyethyl group. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-[2-(2-chloroethoxy)ethyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3/c8-1-4-11-5-2-9-3-6-12-7(9)10/h1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKTUAZSSRNAIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCOCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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